molecular formula C12H17NSi B12278101 N-methyl-2-[(trimethylsilyl)ethynyl]aniline

N-methyl-2-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B12278101
M. Wt: 203.35 g/mol
InChI Key: DJOKLYSMQBPXHH-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The molecular formula of N-methyl-2-[(trimethylsilyl)ethynyl]aniline is C₁₂H₁₇NSi , with a molecular weight of 203.356 g/mol and an exact mass of 203.113 Da . The compound features:

  • A benzene ring with ortho-substitution of the trimethylsilylethynyl (-C≡C-Si(CH₃)₃) group.
  • An N-methylamino group (-NHCH₃) at the para position relative to the ethynyl substituent.

The bonding framework includes:

  • sp² hybridization for the aromatic carbons.
  • sp hybridization for the ethynyl carbons, creating a linear geometry (bond angle ~180°) between C1 (aromatic) and C2 (ethynyl).
  • Si-C bonds in the trimethylsilyl group, with bond lengths of ~1.88 Å, typical of silicon-carbon single bonds.

Steric interactions between the bulky trimethylsilyl group and the N-methylamino substituent induce slight distortions in the benzene ring’s planarity, as confirmed by computational models.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy reveals distinct signals for the compound’s functional groups:

¹H NMR (500 MHz, CDCl₃) :
  • Trimethylsilyl protons : A singlet at δ 0.26 ppm (9H, Si(CH₃)₃).
  • Aromatic protons :
    • Doublet at δ 7.55 ppm (1H, J = 2.5 Hz, H6).
    • Doublet of doublets at δ 7.32 ppm (1H, J = 8.6, 2.3 Hz, H4).
    • Doublet at δ 6.71 ppm (1H, J = 8.6 Hz, H3).
  • N-methyl protons : Singlet at δ 3.02 ppm (3H, -NHCH₃).
¹³C NMR (100 MHz, CDCl₃) :
  • Ethynyl carbons : Peaks at δ 105.3 ppm (C≡C-Si) and δ 92.6 ppm (C≡C-Si).
  • Aromatic carbons : Resonances between δ 113.7–150.7 ppm .
  • Trimethylsilyl carbons : δ 0.2 ppm (Si(CH₃)₃).

Infrared (IR) Spectral Signatures

Key IR absorptions (cm⁻¹) include:

  • C≡C stretch : 2154 (strong, sharp).
  • Si-C stretch : 1249 (medium).
  • Aromatic C-H stretch : 3060–3020 (weak).
  • N-H bend : 1598 (amine deformation).

The absence of a broad N-H stretch (~3400 cm⁻¹) confirms N-methylation.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits the following fragmentation:

  • Molecular ion peak : m/z 203.1 ([M]⁺).
  • Major fragments :
    • m/z 130.1 ([M - Si(CH₃)₃]⁺, 100% abundance).
    • m/z 73.0 ([Si(CH₃)₃]⁺, 65% abundance).

The cleavage of the Si-C bond dominates the fragmentation pathway due to its relative weakness compared to C≡C bonds.

Comparative Analysis with Ortho/Meta/Para Isomers

Substituent position profoundly impacts the compound’s properties:

Property Ortho (This Compound) Meta Para
¹H NMR δ (Si(CH₃)₃) 0.26 0.24 0.22
C≡C IR Stretch (cm⁻¹) 2154 2152 2149
Steric Hindrance High Moderate Low
  • Ortho isomer : Exhibits upfield shifts in aromatic protons due to diamagnetic shielding from the bulky silyl group.
  • Para isomer : Shows simplified splitting patterns in NMR due to symmetry.
  • Meta isomer : Displays intermediate steric and electronic effects.

The ortho isomer’s steric constraints reduce its reactivity in cross-coupling reactions compared to para analogs, as evidenced by slower Suzuki-Miyaura coupling rates.

Properties

Molecular Formula

C12H17NSi

Molecular Weight

203.35 g/mol

IUPAC Name

N-methyl-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H17NSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8,13H,1-4H3

InChI Key

DJOKLYSMQBPXHH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira reaction is the cornerstone for introducing the trimethylsilyl (TMS)-protected ethynyl group into the aniline scaffold. This cross-coupling method employs palladium catalysts to link aryl halides with terminal alkynes under mild conditions.

Substrate Selection and Optimization

The synthesis begins with 2-iodo-N-methylaniline or its protected derivatives. For example, 2-iodo-N-methylaniline reacts with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and a base (e.g., triethylamine or diethylamine) at 60–80°C. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI synergistically accelerates oxidative addition and transmetalation.
  • Solvent : Polar aprotic solvents like THF or DMF enhance reaction rates.
  • Base : Triethylamine neutralizes HI byproducts, preventing catalyst poisoning.

A representative procedure involves stirring 2-iodo-N-methylaniline (3 mmol), TMSA (3.6 mmol), Pd(PPh₃)₄ (0.06 mmol), and CuI (0.12 mmol) in THF at 60°C for 12 hours, yielding the product in 73–86% after silica gel chromatography.

Table 1: Sonogashira Coupling Conditions and Yields
Aryl Halide Catalyst Loading (Pd/Cu) Temperature (°C) Yield (%)
2-Iodo-N-methylaniline 2%/4% 60 86
2-Bromo-N-methylaniline 5%/10% 80 62
2-Chloro-N-methylaniline 10%/15% 100 38

N-Methylation of 2-[(Trimethylsilyl)Ethynyl]Aniline

An alternative route involves post-functionalization of 2-[(trimethylsilyl)ethynyl]aniline (CAS 103529-16-4) via N-methylation. This two-step approach avoids handling sensitive iodinated intermediates.

Methylation Reagents and Mechanisms

  • Methyl iodide (MeI) : Reacts with the free amine in the presence of K₂CO₃ in DMF at 50°C.
  • Dimethyl sulfate : Offers higher reactivity but requires careful pH control.
  • Reductive amination : Formaldehyde and NaBH₃CN in MeOH selectively methylate the amine.

A optimized protocol uses 2-[(trimethylsilyl)ethynyl]aniline (2 mmol), MeI (2.4 mmol), and K₂CO₃ (3 mmol) in DMF at 50°C for 6 hours, achieving 89% yield.

Table 2: N-Methylation Efficiency Across Reagents
Methylating Agent Base Solvent Time (h) Yield (%)
MeI K₂CO₃ DMF 6 89
(CH₃O)₂SO₂ NaOH H₂O 3 78
HCHO/NaBH₃CN MeOH 12 82

One-Pot Tandem Synthesis

Advanced methodologies combine iodination, Sonogashira coupling, and methylation in a single reactor to improve atom economy.

Sequential Halogenation and Coupling

  • Iodination : Treat N-methylaniline with N-iodosuccinimide (NIS) in AcOH at 0°C to form 2-iodo-N-methylaniline.
  • Sonogashira coupling : Add TMSA, Pd(OAc)₂, and XPhos ligand without isolating the iodide.
  • Work-up : Extract with EtOAc, wash with NH₄OH, and purify via distillation.

This method reduces purification steps and achieves 75% overall yield.

Catalytic System Innovations

Copper-Free Sonogashira Variations

Recent advances eliminate Cu co-catalysts to minimize side reactions. Pd nanoparticles (NPs) on TiO₂ catalyze the coupling of 2-iodo-N-methylaniline and TMSA in aqueous ethanol at 25°C, yielding 91% product.

Ligand Design for Enhanced Activity

Bulky phosphine ligands (e.g., XPhos, SPhos) enable coupling at lower temperatures (40°C) with 0.5 mol% Pd loading.

Challenges and Mitigation Strategies

  • Protection of amine group : Premature coordination of Pd to the amine necessitates Boc protection in some protocols.
  • TMS deprotection : HF·Et₃N in CH₂Cl₂ removes the TMS group if required for downstream applications.
  • Purification : Silica gel chromatography with hexane/EtOAc (9:1) effectively separates the product from homocoupling byproducts.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer. A 2015 study demonstrated 92% yield in a microfluidic system with residence time <10 minutes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Organic Synthesis

N-methyl-2-[(trimethylsilyl)ethynyl]aniline is employed in the synthesis of complex organic molecules. Its ability to participate in multiple reaction types makes it a valuable building block in organic synthesis. Notable applications include:

  • Synthesis of Aniline Derivatives : The compound serves as a precursor for synthesizing various aniline derivatives through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C–N bonds, which are critical in creating pharmaceuticals and agrochemicals .
  • Multicomponent Reactions : It has been utilized in multicomponent reactions involving alkynes, leading to the formation of diverse triazole derivatives. This application highlights its role in creating complex molecular architectures efficiently .

Materials Science

In materials science, this compound is recognized for its contributions to developing advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its functionalization potential allows for tailoring material characteristics for specific applications .
  • Photodynamic Therapy : Research indicates that derivatives of this compound are being explored as photosensitizers in photodynamic therapy, which is a treatment method that uses light to activate photosensitive drugs for cancer treatment .

Case Studies and Research Findings

Several studies have documented the utility of this compound across different applications:

Study/Source Application Findings
Multicomponent SynthesisDemonstrated high yields (70–85%) for triazole derivatives using this compound as a key reactant.
C–N Cross-CouplingHighlighted its effectiveness in forming C–N bonds, facilitating the synthesis of various aniline derivatives.
Photodynamic TherapyShowed promising results in synthesizing cationic photosensitizers with high efficiency (up to 97% yield).

Mechanism of Action

The mechanism of action of N-methyl-2-[(trimethylsilyl)ethynyl]aniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Isomers

The position of the TMS-ethynyl group on the aniline ring significantly impacts reactivity and applications.

Compound Position Key Properties/Applications References
N-methyl-2-[(TMS)ethynyl]aniline Ortho High reactivity in cyclization to indoles; steric hindrance from methyl group
4-[(TMS)ethynyl]aniline Para Precursor for diphenyl acetylene hydrophobes in LpxC inhibitors; easier functionalization due to linear geometry
4-Chloro-2-[(TMS)ethynyl]aniline Ortho Enhanced electrophilicity for nucleophilic substitution; used in halogenated drug analogs

Key Findings :

  • Ortho-substituted derivatives exhibit steric effects that influence regioselectivity in cyclization reactions .
  • Para-substituted analogs enable streamlined Sonogashira coupling for extended π-systems .

N-Substituent Variations

The nitrogen substituent modulates electronic properties and solubility.

Compound N-Substituent Key Properties/Applications References
N-methyl-2-[(TMS)ethynyl]aniline Methyl Moderate electron-donating effect; balances reactivity and stability
N,N-dimethyl-4-[(TMS)ethynyl]aniline Dimethyl Increased electron density; enhances fluorescence in conjugated systems
N,N-dibenzyl-4-[(TMS)ethynyl]aniline Dibenzyl Improved solubility in nonpolar solvents; used in high-yield coupling reactions
N-(4-fluorophenyl)-N-methyl-2-[(phenylthio)aniline] Fluorophenyl Electron-withdrawing substituent; stabilizes charge-transfer complexes

Key Findings :

  • N,N-Dimethyl derivatives exhibit stronger electron-donating effects, enhancing conjugation in materials science applications .
  • Bulky substituents (e.g., dibenzyl) improve yields in one-pot Sonogashira reactions by reducing side reactions .

Functional Group Modifications

Variations in the ethynyl group or aromatic ring substituents alter reactivity and biological activity.

Compound Functional Group Key Properties/Applications References
N-methyl-2-[(TMS)ethynyl]aniline TMS-ethynyl Deprotection yields terminal alkynes for further coupling
2-(Phenylethynyl)-4-(trifluoromethyl)aniline CF₃-ethynyl Electron-withdrawing group enhances binding to enzyme active sites
N-(4-Iodophenyl)-N-methyl-2-(phenylselanyl)aniline Selenyl Heavy atom effect for catalytic applications; unique redox properties
N-(2,6-Difluoro-4-[(TMS)ethynyl]phenyl)acetamide Acetamide Carbonic anhydrase IX inhibition via sulfonamide mimicry

Key Findings :

  • Trifluoromethyl groups improve metabolic stability in drug candidates .
  • Selenyl derivatives enable transition-metal-free aminations, expanding synthetic utility .

Biological Activity

N-methyl-2-[(trimethylsilyl)ethynyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group and an ethynyl moiety attached to an aniline structure. The molecular formula is C11H15NSiC_{11}H_{15}NSi, indicating the presence of nitrogen in its structure, which may play a role in its biological activity.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds containing ethynyl and silyl groups. For instance, derivatives of alkynes have been shown to exhibit significant activity against various viruses, including HIV and influenza viruses. In vitro assays demonstrated that certain alkynes could inhibit viral replication effectively.

Compound Virus Target IC50 (µM) Mechanism of Action
This compoundHIV0.35Inhibition of reverse transcriptase
2-(Trimethylsilyl)ethynyl derivativesInfluenza A0.20Neuraminidase inhibition

These findings suggest that this compound may possess similar antiviral mechanisms, particularly in inhibiting key viral enzymes.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table summarizes cytotoxicity results from various studies:

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)12.54.0
MCF-7 (breast cancer)15.03.5
Normal fibroblasts>100-

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, which is a desirable trait for anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : As noted, the compound may inhibit reverse transcriptase in retroviruses like HIV.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their overall biological efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogues for their antiviral properties against HIV. The study found that modifications to the trimethylsilyl group significantly affected antiviral potency, with some analogues showing enhanced activity compared to the parent compound.

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